molecular formula C41H45ClFeNiP2- B6289642 MFCD28411349 CAS No. 1501945-23-8

MFCD28411349

Cat. No.: B6289642
CAS No.: 1501945-23-8
M. Wt: 749.7 g/mol
InChI Key: ILHGHGMNIAAELD-UHFFFAOYSA-M
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Preparation Methods

(dppf)Ni(o-tolyl)Cl: can be synthesized from (Ph3P)2Ni(o-tolyl)Cl . The preparation involves the reaction of (Ph3P)2Ni(o-tolyl)Cl with 1,1’-bis(diphenylphosphino)ferrocene (dppf) under specific conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the product .

Chemical Reactions Analysis

(dppf)Ni(o-tolyl)Cl: undergoes various types of reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states of nickel.

    Reduction: The compound can be reduced to form lower oxidation states of nickel.

    Substitution: It participates in substitution reactions where the o-tolyl group can be replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(dppf)Ni(o-tolyl)Cl: has several scientific research applications:

Comparison with Similar Compounds

(dppf)Ni(o-tolyl)Cl: can be compared with other similar compounds, such as:

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct
  • N,N-Dimethyl-o-toluidine
  • DL-α-Tocopherol methoxypolyethylene glycol succinate

These compounds share similar catalytic properties but differ in their specific applications and reactivity(dppf)Ni(o-tolyl)Cl is unique due to its specific structure and the presence of the o-tolyl group, which imparts distinct reactivity and stability .

Properties

IUPAC Name

chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHGHGMNIAAELD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45ClFeNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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